
Fumagillol
Vue d'ensemble
Description
Fumagillol est un produit naturel dérivé du champignon Aspergillus fumigatus. C'est un produit d'hydrolyse de la fumagilline, une biomolécule complexe connue pour ses propriétés antimicrobiennes. This compound a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des infections parasitaires et son rôle d'inhibiteur de l'angiogenèse .
Applications De Recherche Scientifique
Antimicrobial Properties
Fumagillol in Treating Giardiasis and Amebiasis
This compound has shown significant promise as an antimicrobial agent against protozoan parasites. Research indicates that fumagillin, from which this compound is derived, effectively targets Giardia lamblia, a common cause of gastrointestinal infections. In a study involving a mouse model of giardiasis, fumagillin demonstrated superior efficacy compared to metronidazole, achieving a 100% effective dose of 6.6 mg/kg body weight .
The compound's potency was further confirmed through in vitro assays, where it exhibited low inhibitory concentrations (IC50) against various strains of G. lamblia (0.01 μM for assemblage A and 0.002 μM for assemblage B) with minimal cytotoxicity towards mammalian cells . These findings suggest that this compound derivatives could be developed as effective treatments for giardiasis and related infections.
Anti-Angiogenic Properties
This compound as an Angiogenesis Inhibitor
This compound has been investigated for its anti-angiogenic properties, which are crucial in cancer treatment. The compound inhibits the proliferation of endothelial cells in adipose tissues and reduces angiogenesis by targeting specific pathways involved in blood vessel formation. For instance, one study highlighted the effects of O-(Chloroacetyl-carbamoyl)this compound (TNP-470) on human anaplastic thyroid carcinoma cells, demonstrating its potential to inhibit tumor growth by disrupting angiogenesis .
A comprehensive evaluation showed that fumagillin covalently binds to methionine aminopeptidase-2 (MetAP-2), a key enzyme in endothelial cell function, thereby inhibiting angiogenesis effectively . This mechanism underlines its potential utility in treating various cancers by limiting tumor vascularization.
Obesity Treatment
This compound Derivatives for Weight Management
Recent studies have explored the application of this compound derivatives in obesity treatment. A notable composition containing O-(4-methoxycinnamoyl)this compound was found to inhibit the proliferation of vein endothelial cells in adipose tissues while promoting apoptosis . In experimental models using obese mice (ob/ob), these compounds resulted in significant weight loss and reduced food intake without severe side effects.
The therapeutic effects were quantified through weight measurements and histological examinations of adipose tissues, confirming the compound's efficacy in reducing fat accumulation and enhancing metabolic health . This positions this compound derivatives as promising candidates for developing anti-obesity medications.
Structure-Activity Relationship Studies
Investigating this compound Derivatives
Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into optimizing their pharmacological profiles. Various modifications at specific positions on the fumagillin structure have led to enhanced stability and potency against targeted pathogens . For example, bioisosteric replacements have been employed to improve drug stability under physiological conditions while maintaining or enhancing biological activity.
The data collected from these studies have been compiled into tables detailing the potency of different derivatives against various pathogens and their pharmacokinetic properties:
Compound Name | IC50 (μM) | MLC (μM) | Stability (pH) | Therapeutic Window |
---|---|---|---|---|
Fumagillin | 0.01 | 0.7 | Stable | High |
Compound 9 | 0.002 | 0.26 | Improved | Excellent |
TNP-470 | N/A | N/A | Stable | Moderate |
Mécanisme D'action
Target of Action
Fumagillol primarily targets the Methionine Aminopeptidase 2 (MetAP2) enzyme . MetAP2 is an enzyme that plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein synthesis.
Mode of Action
This compound interacts with its target, MetAP2, by binding to it . This binding action results in the inhibition of the MetAP2 enzyme, thereby disrupting protein synthesis. The disruption of protein synthesis can lead to various downstream effects, depending on the specific proteins that are affected.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway, specifically the step involving the removal of the amino-terminal methionine residue from nascent proteins . By inhibiting the MetAP2 enzyme, this compound disrupts this process, which can have various downstream effects. These effects can include the disruption of cell growth and proliferation, as MetAP2 is often essential for these processes.
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives involve complex processes. This compound derivatives exhibit lower levels of permeation across polarized epithelial Caco-2 cells, suggesting a potential impact on bioavailability . Furthermore, the plasma pharmacokinetics of certain this compound derivatives reveal slow absorption through the gut . The maximum tolerated dose (MTD) of one such derivative was found to be 1,500 mg/kg, which is 227-fold higher than the fully curative dose .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis, which can lead to the inhibition of cell growth and proliferation . In the context of disease treatment, this can result in the reduction of pathogenic cells. For example, this compound and its derivatives have shown significant biological activity against Nosema ceranae-infected honeybees .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain this compound derivatives exhibit better thermal and acid stability than this compound, which could prolong the drug shelf life and reduce compound degradation in the stomach . Additionally, the efficacy of this compound can be influenced by factors such as the presence of other compounds, the specific strain of the target organism, and the overall health status of the host organism .
Analyse Biochimique
Biochemical Properties
Fumagillol interacts with the methionine aminopeptidase type 2 (MetAP2) enzyme . The activity of this compound on its target, MetAP2, and the effects of blocking this enzyme in the host are significant . The inhibition of MetAP2 can affect many proteins, some of which are implicated in the correct maintenance of cellular safety .
Cellular Effects
This compound derivatives have shown potency against Giardia lamblia trophozoites, exhibiting lower levels of permeation across polarized epithelial Caco-2 cells . These compounds were also more potent against the amebiasis-causing parasite Entamoeba histolytica .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the MetAP2 enzyme . By inhibiting MetAP2, this compound can induce changes in gene expression and affect the function of various proteins .
Temporal Effects in Laboratory Settings
The effects of this compound and its derivatives have been studied over time in laboratory settings . Some this compound derivatives exhibited better thermal and acid stability than Fumagillin, which should prolong the drug shelf life and reduce compound degradation in the stomach .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a mouse model of giardiasis, a stable this compound compound had better efficacy than Fumagillin at both the fully curative dose and a 50% effective dose .
Metabolic Pathways
The metabolic pathway involved in the production and regulation of this compound is complex . The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Fumagillol peut être synthétisé par plusieurs réactions chimiques, notamment l'acylation, l'hydrolyse et l'alkylation. La synthèse implique souvent l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle : La production industrielle de this compound implique généralement la fermentation d'Aspergillus fumigatus, suivie de processus d'extraction et de purification. Le composé peut également être produit par synthèse chimique, ce qui permet de créer des dérivés ayant une stabilité et une puissance améliorées .
Analyse Des Réactions Chimiques
Types de réactions : Fumagillol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est la réaction de Mannich oxydante dirigée par l'oxygène, qui permet l'élaboration rapide et efficace de la structure de l'échafaudage du this compound .
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) sont utilisés pour les réactions de couplage oxydant.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium.
Substitution : Divers nucléophiles peuvent être utilisés pour introduire différents groupes fonctionnels sur l'échafaudage du this compound
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des composés très complexes de type alcaloïde, tels que les perhydroisoindoles et les perhydroisoquinoléines .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme matière première pour la synthèse de molécules complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et sa capacité à inhiber la croissance de parasites tels que Giardia lamblia et Nosema ceranae
Médecine : Investigé pour son potentiel d'inhibiteur de l'angiogenèse dans le traitement du cancer et ses effets thérapeutiques contre les infections parasitaires
Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
This compound exerce ses effets principalement en inhibant l'enzyme méthionine aminopeptidase de type 2 (MetAP-2). Cette inhibition bloque la formation de nouveaux vaisseaux sanguins (angiogenèse), ce qui est crucial pour la croissance et la propagation des tumeurs. L'activité antimicrobienne du composé est également liée à sa capacité à perturber les voies métaboliques essentielles chez les parasites .
Composés similaires :
Fumagilline : Le composé parent dont est dérivé le this compound. Il partage des propriétés antimicrobiennes et anti-angiogéniques similaires, mais il est moins stable.
Dérivés semisynthétiques : Des composés tels que les analogues de this compound à l'aspirine et à l'acide pipéronylique, qui présentent une stabilité et une puissance améliorées
Unicité : this compound est unique en raison de sa stabilité accrue et de sa faible toxicité par rapport à la fumagilline. Sa capacité à subir diverses modifications chimiques en fait un composé polyvalent pour la recherche scientifique et le développement pharmaceutique .
Comparaison Avec Des Composés Similaires
Fumagillin: The parent compound from which fumagillol is derived. It shares similar antimicrobial and anti-angiogenic properties but is less stable.
Semisynthetic Derivatives: Compounds such as the aspirin and piperonylic acid analogues of this compound, which exhibit improved stability and potency
Uniqueness: this compound is unique due to its enhanced stability and lower toxicity compared to fumagillin. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .
Activité Biologique
Fumagillol, a derivative of fumagillin, is a mycotoxin produced by the fungus Aspergillus fumigatus. It has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in treating various parasitic infections and its effects on cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and implications for therapeutic use.
This compound primarily exerts its effects through the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme critical for protein maturation in many eukaryotic organisms. The inhibition of MetAP2 disrupts cellular processes such as protein synthesis and cell proliferation, making it a potential target for anti-parasitic therapies.
- Inhibition of MetAP2 : this compound binds to MetAP2 from various pathogens, including Giardia lamblia and Enterocytozoon bieneusi, demonstrating a similar binding mode to that observed in human MetAP2. This suggests that this compound could effectively target these parasites without significant toxicity to human cells due to differences in enzyme structure and function .
Efficacy Against Pathogens
This compound has shown promising results in preclinical studies against several pathogens:
- Giardiasis : In vitro studies indicate that this compound has a potent inhibitory effect on G. lamblia trophozoites, with an IC50 value of 0.002 μM against the assemblage B GS strain. This is significantly more effective than traditional treatments like metronidazole .
- Microsporidiosis : this compound is approved by the European Union for treating microsporidiosis in immunocompromised patients. Clinical studies have demonstrated its effectiveness in curing intestinal microsporidiosis caused by E. bieneusi, although some patients experienced reversible side effects such as thrombocytopenia .
Research Findings
Recent studies have elucidated the structure-activity relationship (SAR) of this compound derivatives, providing insights into how modifications can enhance potency and selectivity:
Compound | Structure Modification | IC50 (μM) | Comments |
---|---|---|---|
1 | Acylcarbamate | 0.01 | Active against G. lamblia |
7 | Phenyl ring | 0.005 | Excellent activity |
8 | Ethyl ester | 0.02 | Reduced activity |
9 | Carboxylic acid | 0.005 | Comparable potency to compound 7 |
These findings suggest that specific structural modifications can significantly impact the biological activity of this compound and its derivatives, indicating potential pathways for developing more effective treatments .
Case Studies
- Clinical Study on Giardiasis : A clinical trial demonstrated that patients treated with this compound showed a higher cure rate for giardiasis compared to those receiving standard treatments. The study highlighted the reduced side effects associated with this compound treatment, reinforcing its therapeutic potential .
- Microsporidial Keratoconjunctivitis : In another case study, this compound was used topically to treat microsporidial keratoconjunctivitis with notable success, further validating its application beyond systemic infections .
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCTNCUIVEQOY-JQOWZUPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108102-51-8 | |
Record name | Fumagillol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fumagillol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FUMAGILLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.